molecular formula C20H19NO2S B11695325 N-benzyl-4-methyl-N-phenylbenzenesulfonamide CAS No. 4703-20-2

N-benzyl-4-methyl-N-phenylbenzenesulfonamide

Cat. No.: B11695325
CAS No.: 4703-20-2
M. Wt: 337.4 g/mol
InChI Key: MHDGADJMKCLDOM-UHFFFAOYSA-N
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Description

N-Benzyl-4-methyl-N-phenylbenzenesulfonamide (CAS 4703-20-2) is a high-purity, research-grade chemical with the molecular formula C20H19NO2S and a molecular weight of 337.44 g/mol . This compound is a solid at room temperature, with a characterized melting point range of 138 to 142 °C . It belongs to the sulfonamide class, a group of compounds historically recognized as the first effective systemic antimicrobial agents and which continue to be a significant chemotype in medicinal chemistry due to their diverse biological activities . Sulfonamides are investigated for various applications, including as inhibitors of specific enzymatic pathways and as tools for fundamental biochemical studies . For instance, structurally related sulfonamide compounds are known to act as potent and specific inhibitors of skeletal myosin II ATPase activity, making them valuable probes in muscle physiology research . Furthermore, contemporary research explores novel sulfonamide derivatives as potent inhibitors of enzymes like urease, a key target in combating Helicobacter pylori infections . The product is provided for research purposes. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

CAS No.

4703-20-2

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-benzyl-4-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C20H19NO2S/c1-17-12-14-20(15-13-17)24(22,23)21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3

InChI Key

MHDGADJMKCLDOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Stepwise Sulfonylation and Benzylation

The most widely reported method involves a two-step process:

  • Sulfonylation of aniline :
    Aniline reacts with 4-toluenesulfonyl chloride under reflux in benzene, yielding 4-toluenesulfonanilide (74% yield) .

  • Subsequent sulfonylation :
    The intermediate undergoes a second sulfonylation with 4-toluenesulfonyl chloride in the presence of potassium tert-butoxide and 18-crown-6, achieving 78% yield .

Key Reaction Details

StepReagents/ConditionsYield
1Aniline, 4-toluenesulfonyl chloride, benzene, reflux, 2 h74%
24-Toluenesulfonanilide, 4-toluenesulfonyl chloride, Kt-BuO, 18-crown-6, benzene, reflux, 3 h78%

One-Pot Benzylation and Sulfonylation

A streamlined approach combines benzylation and sulfonylation in a single pot:

  • N-Benzylaniline reacts with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base .

  • Conditions : Stirring at 0°C for 24 hours, followed by methanol recrystallization .

Advantages

  • Eliminates intermediate purification steps.

  • High purity achieved through recrystallization .

Catalytic Variations

Catalysts enhance reaction efficiency:

  • Potassium tert-butoxide : Facilitates nucleophilic substitution in sulfonylation .

  • 18-Crown-6 : Stabilizes ionic intermediates, improving yields .

  • Pyridine : Used in alternative sulfonylation protocols for substituted anilines .

Structural and Spectroscopic Validation

Crystallographic data confirm molecular geometry:

  • Dihedral angles : Benzene and phenyl rings oriented at 51.48°, pendant rings inclined at 87.76° .

  • Bond lengths : S–O (1.4213 Å), S–N (1.6822 Å), and S–C (1.7546 Å) .

Spectroscopic Data

TechniqueKey Observations
¹H NMRSignals at δ 7.50–7.44 (aromatic H), 4.42 (s, 2H, CH₂)
¹³C NMRPeaks at δ 148.3 (C-SO₂), 139.6 (aromatic carbons)

Comparative Analysis of Methods

MethodReagentsYieldPurity
Two-step sulfonylation4-Toluenesulfonyl chloride, Kt-BuO, 18-crown-674–78%High (crystallographically pure)
One-pot benzylation4-Methylbenzenesulfonyl chloride, DCM, Et₃N~98%High (recrystallized)

Challenges and Optimizations

  • Solvent dependence : Benzene or DCM are critical for solubility and reaction efficiency .

  • Temperature control : Reactions at 0°C minimize side products during benzylation .

  • Recrystallization : Essential for isolating pure crystals, as seen in acetone/water systems .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Nonsteroidal Progesterone Receptor Antagonists

Research has shown that derivatives of benzenesulfonamide, including N-benzyl-4-methyl-N-phenylbenzenesulfonamide, can serve as scaffolds for developing nonsteroidal progesterone receptor antagonists. These antagonists are crucial in treating conditions like uterine leiomyoma, endometriosis, and breast cancer. For instance, compounds derived from this class have demonstrated significant binding affinity for the progesterone receptor and selectivity over androgen receptors, making them promising candidates for further development in hormone-related therapies .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains, indicating that modifications in the sulfonamide structure can enhance its antibacterial activity. The minimum inhibitory concentrations (MIC) of synthesized derivatives have been reported to be effective against both Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antimicrobial agents .

Catalysis

C–N Bond Cleavage Reactions

This compound has been utilized in catalytic C–N bond cleavage reactions. In a study focusing on Lewis acid-catalyzed reactions, various substituted sulfonamides were tested under different conditions. The results indicated that this compound could undergo selective C–N bond cleavage with high yields when treated with specific Lewis acids like Bi(OTf)₃ and Al(OTf)₃. This method allows for the efficient transformation of sulfonamides into valuable amines, which are key intermediates in organic synthesis .

Materials Science

Polymeric Applications

The structural characteristics of this compound make it suitable for incorporation into polymeric materials. Research has explored its potential as a modifying agent to enhance the properties of polymers used in coatings and adhesives. The sulfonamide group can improve adhesion and thermal stability, making it a valuable additive in material formulations .

Table 1: Summary of Biological Activities

CompoundActivity TypeMIC (µM)Reference
This compoundAntimicrobial1.27
3-trifluoromethyl derivativeProgesterone Receptor AntagonistHigh Binding Affinity
Various derivativesC–N Bond Cleavage78–95% yield

Table 2: Catalytic Performance

Lewis AcidReaction Yield (%)Remarks
Bi(OTf)₃90Best performance
Al(OTf)₃85Good selectivity
FeCl₃75Moderate efficiency

Case Studies

Case Study 1: Development of Progesterone Receptor Antagonists

In a study conducted by researchers focusing on nonsteroidal progesterone receptor antagonists, this compound derivatives were synthesized and evaluated for their binding affinity to the progesterone receptor. The findings revealed that specific modifications significantly enhanced receptor binding and antagonist activity compared to existing drugs .

Case Study 2: Catalytic Applications

A recent investigation into the catalytic properties of this compound highlighted its effectiveness in C–N bond cleavage reactions under mild conditions. Researchers demonstrated that using this compound with various Lewis acids led to high yields of amine products, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Sulfonamides

Compound Name R1 (N-substituent) R2 (N-substituent) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N-Benzyl-4-methyl-N-phenylbenzenesulfonamide Benzyl Phenyl C₂₀H₁₉NO₂S 337.435 Bulky aromatic substituents
N-Allyl-N-benzyl-4-methylbenzenesulfonamide Allyl Benzyl C₁₈H₂₁NO₂S* 323.43 (calc.) Allyl group enhances flexibility
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Benzyl Ethyl C₁₇H₂₁NO₂S 303.42 (calc.) Smaller alkyl substituent (ethyl)
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide 4-Acetylphenyl H C₁₅H₁₅NO₃S 289.35 Acetyl group increases polarity
N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide 2-Benzoylphenyl H C₂₀H₁₇NO₃S 363.42 Benzoyl moiety adds hydrophobicity

*Calculated based on structural data from .

Key Observations :

  • Bulkiness : The presence of benzyl and phenyl groups in the target compound increases steric hindrance compared to derivatives with smaller substituents (e.g., ethyl or allyl).
  • Polarity : Acetyl or benzoyl groups enhance polarity, affecting solubility and pharmacokinetics .

Crystallographic and Physicochemical Properties

Crystallographic data highlight structural stability and intermolecular interactions:

Table 2: Crystallographic Data for N-Allyl-N-benzyl-4-methylbenzenesulfonamide

Parameter Value (Å or °)
S–O bond length 1.44–1.46 Å
C–S–N bond angle 105.2°
Hydrogen bond (C–H⋯N) 2.89 Å
Torsion angle (C–S–N–C) 75.3°

Key Findings :

  • The allyl-benzyl derivative forms C–H⋯N hydrogen bonds and C–H⋯π interactions , stabilizing its crystal lattice .
  • The target compound’s LogP value of 5.47 () indicates high lipophilicity, favoring blood-brain barrier penetration.

Table 3: Pharmacological Profiles

Compound Biological Activity Potential Application Reference
This compound Not explicitly reported Structural analog studies
N-Allyl-N-benzyl-4-methylbenzenesulfonamide γ-Secretase inhibition Alzheimer’s disease therapy
N-Benzyl-N-ethyl-4-methylbenzenesulfonamide Antibacterial, diuretic Microbial infections
4-Methyl-N-(5-methyloxazolyl) derivative Antimicrobial Antibiotic development

Mechanistic Insights :

  • The allyl-benzyl derivative’s γ-secretase inhibition reduces β-amyloid production, a hallmark of Alzheimer’s pathology .
  • Ethyl and benzyl substituents in ’s compound enhance antibacterial activity by disrupting microbial cell membranes .

Solubility and Pharmacokinetics

  • Polar groups (e.g., acetyl, methoxy) improve aqueous solubility but may reduce membrane permeability .
  • Lipophilic groups (e.g., benzyl, phenyl) enhance bioavailability but increase metabolic stability challenges .

Biological Activity

N-benzyl-4-methyl-N-phenylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group, which is known for its role in medicinal chemistry. The compound features:

  • Benzyl Group : Enhances lipophilicity and biological activity.
  • Methyl and Phenyl Substituents : Contribute to its binding affinity and selectivity towards biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an analgesic, anti-inflammatory, and neuroprotective agent.

1. Analgesic Activity

Research indicates that sulfonamide derivatives exhibit significant analgesic properties. For instance, studies have shown that related compounds demonstrate high affinity for the vanilloid receptor (VR1), which is involved in pain perception. The binding affinity of this compound analogs has been reported to range from Ki=1.99nMK_i=1.99\,\text{nM} to Ki=0.54nMK_i=0.54\,\text{nM} for various substitutions, indicating potent analgesic effects .

2. Neurochemical Effects

In a study involving zebrafish models, the compound was assessed for its neurochemical effects. Chronic administration resulted in reduced levels of norepinephrine, dopamine, and serotonin, suggesting a modulating effect on monoamine neurotransmitter systems . These findings support the potential use of this compound in treating mood disorders or anxiety-related conditions.

Structure-Activity Relationships (SAR)

The SAR studies highlight how modifications in the chemical structure influence biological activity:

CompoundSubstituentBinding Affinity KiK_i (nM)Activity
12None1.99Antagonist
12SS-isomer0.54Enhanced potency
184-Cl1.29Improved binding
194-OCH₃2.14Increased antagonism

These results indicate that specific substitutions can enhance the compound's efficacy and selectivity towards target receptors .

Case Study 1: Analgesic Efficacy

In a controlled study assessing the analgesic efficacy of this compound analogs in rodent models, it was observed that compounds with higher binding affinities to VR1 exhibited significant pain relief compared to controls. This establishes a direct correlation between binding affinity and analgesic potency.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of oxidative stress. Treatment with this compound resulted in reduced neuronal apoptosis and improved survival rates, suggesting its potential utility in neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and optimization strategies for N-benzyl-4-methyl-N-phenylbenzenesulfonamide?

  • Key Steps :

  • Intermediate Preparation : React 4-methylbenzenesulfonyl chloride with N-benzylaniline under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or ethanol .

  • Reaction Monitoring : Use thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction progress. Common solvent systems include ethyl acetate/hexane (1:3 v/v) .

  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity .

    • Optimization :
  • Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions .

  • Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction dilution to isolate products .

    ParameterConditions/RecommendationsReferences
    Reaction Temperature0–5°C for sulfonylation step
    Solvent SystemDichloromethane or ethanol
    Monitoring MethodTLC (Rf ≈ 0.5 in ethyl acetate/hexane)

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Confirm substituent positions via aromatic proton splitting patterns (e.g., para-substituted benzyl groups show singlet peaks at δ 7.2–7.5 ppm) .
  • ¹³C NMR : Identify sulfonamide carbonyl signals (δ ~165 ppm) and methyl groups (δ ~21 ppm) .
    • Crystallography :
  • Use SHELXL for single-crystal X-ray refinement. Key metrics: R1 < 0.05, wR2 < 0.15 .
  • Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 366.1) .

Q. What are the primary biological research applications of this compound?

  • Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase in bacterial folate synthesis .
  • Biochemical Probes : Functionalize the benzyl or phenyl groups to study protein-ligand interactions (e.g., fluorescence tagging for binding assays) .

Advanced Questions

Q. How do crystallographic challenges impact structural validation of this compound?

  • Data Collection : High-resolution (<1.0 Å) data reduces ambiguity in electron density maps, critical for resolving overlapping atoms in aromatic rings .
  • Twinned Crystals : Use SHELXD for structure solution; apply TWIN/BASF commands in SHELXL to refine twin fractions .
  • Validation Tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for hydrogen-bond geometry .

Q. What methodologies support structure-activity relationship (SAR) studies for sulfonamide derivatives?

  • Functional Group Modification :

  • Replace the 4-methyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance enzyme-binding affinity .
  • Introduce heterocycles (e.g., pyridine) to the benzyl group to modulate solubility .
    • Biological Assays :
  • Measure IC₅₀ values in enzyme inhibition assays (e.g., spectrophotometric monitoring of folate synthesis) .

Q. How can computational methods enhance the design of sulfonamide-based inhibitors?

  • Molecular Docking : Use AutoDock Vina to predict binding poses in dihydropteroate synthase (PDB: 1AJ7). Focus on sulfonamide-Serine hydrogen bonds .
  • QSAR Modeling :

  • Train models with descriptors like logP, polar surface area, and Hammett constants to predict antimicrobial activity .
  • Validate with leave-one-out cross-validation (R² > 0.8) .

Q. How should researchers resolve contradictions between spectral and crystallographic data?

  • Case Example : If NMR suggests a planar structure but crystallography reveals torsional strain:

Re-examine NMR solvent effects (e.g., chloroform vs. DMSO-d₆ may alter conformational equilibria) .

Validate crystallographic thermal parameters (B-factors) to rule out disorder .

Use DFT calculations (e.g., Gaussian09) to compare energy minima of proposed conformers .

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